molecular formula C12H7Cl3 B041352 2,4',6-Trichlorobiphenyl CAS No. 38444-77-8

2,4',6-Trichlorobiphenyl

Cat. No. B041352
CAS RN: 38444-77-8
M. Wt: 257.5 g/mol
InChI Key: IHIDFKLAWYPTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4',6-Trichlorobiphenyl and its derivatives often involves multi-step chemical processes, including radical reactions. For example, the novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and its derivatives have been synthesized through a Friedel-Crafts reaction, showcasing the introduction of acyl chains without impairing the radical character of the molecule (Castellanos et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,4',6-Trichlorobiphenyl derivatives has been characterized using various spectroscopic methods. X-ray structural analysis has revealed propeller-like conformations with phenyl rings twisted around their bonds to trivalent carbon, indicative of the compound's complex geometry (Carilla et al., 1996).

Chemical Reactions and Properties

2,4',6-Trichlorobiphenyl undergoes various chemical reactions, including photolytic dechlorination. This process has been studied in both alkaline and neutral solutions, revealing predominant dechlorination at specific positions influenced by steric and electronic effects (Nishiwaki et al., 1979).

Physical Properties Analysis

The physical properties of 2,4',6-Trichlorobiphenyl derivatives, such as solubility and thermal stability, have been examined. Radical adducts derived from 2,4',6-Trichlorobiphenyl show amphoteric electrochemical behavior and luminescent properties, covering the red spectral band with high intensities (Castellanos et al., 2008).

Chemical Properties Analysis

The chemical behavior of 2,4',6-Trichlorobiphenyl and its derivatives involves a range of reactions, including redox processes. The compounds exhibit reversible reduction and oxidation, leading to stable anionic and cationic species, respectively. These properties highlight the compound's potential in various applications, including organic electronics and materials science (Castellanos et al., 2008).

Scientific Research Applications

  • Structural Analysis of Biphenyls : It is utilized in establishing the structures of various biphenyls and their chlorinated derivatives (Bergman & Wachtmeister, 1977).

  • Studying Reactivity and Selectivity : The compound is used for studying the reactivity and selectivity towards dechlorination of polychlorinated biphenyls (PCBs) in neutral and alkaline solutions (Nishiwaki, Usui, Anda, & Hida, 1979).

  • Metabolism Research : Research has been conducted on the metabolic routes to triCB methyl sulphones involving intestinal microflora (Brandt, Klasson-Wehler, Rafter, & Bergman, 1982). Another study focused on its metabolites in rats, including their urine, feces, and bile (Bakke, Feil, & Bergman, 1983).

  • Labeling Studies : It is useful for labeling with tritium at the 6th position in 2,4-dichlorophenol (Hamada, Shibata, Kuwano, & Suzuki, 1975).

  • Toxicity Research : The compound is significant in studies focusing on 2,4-D herbicide toxicity, covering aspects like occupational risk, neurotoxicity, and resistance (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Environmental Research : Its solubility in supercritical carbon dioxide, modified by n-butane and methanol, is important for environmental studies (Anitescu & Tavlarides, 1999).

  • Studying Metabolism through Mercapturic Acid Pathway : The metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway leads to metabolites excreted in bile (Bakke, Bergman, & Larsen, 1982).

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated ZnO microspheres has been conducted (Deng et al., 2015).

  • Biological Process Modeling : The study on the degradation of 2,4,6-trichlorophenol in a two-stage anaerobic–aerobic biological process, including the development of a mathematical model, is another application (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

  • Enhancing Aqueous Solubility : The presence of methanol, ethanol, and 1-propanol enhances the aqueous solubility of 2,4,6-trichlorobiphenyl in water/alcohol mixtures (Li & Andren, 1994).

Safety And Hazards

2,4’,6-Trichlorobiphenyl is highly flammable. It may cause lung damage if swallowed, is irritating to skin, and very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment. Its vapors may cause drowsiness and dizziness .

properties

IUPAC Name

1,3-dichloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDFKLAWYPTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073500
Record name 2,4',6-Trichlorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4',6-Trichlorobiphenyl

CAS RN

38444-77-8
Record name 2′,4,6′-Trichlorobiphenyl
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Record name 2,4',6-Trichlorobiphenyl
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Record name 2,4',6-Trichlorobiphenyl
Source EPA DSSTox
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Record name 2,4',6-Trichlorobiphenyl
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Record name 2,4',6-TRICHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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